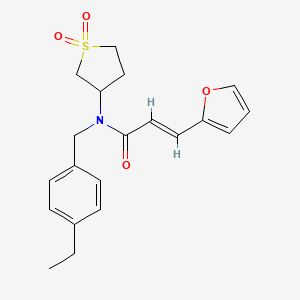

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-(furan-2-yl)prop-2-enamide

Description

Properties

Molecular Formula |

C20H23NO4S |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

(E)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-3-(furan-2-yl)prop-2-enamide |

InChI |

InChI=1S/C20H23NO4S/c1-2-16-5-7-17(8-6-16)14-21(18-11-13-26(23,24)15-18)20(22)10-9-19-4-3-12-25-19/h3-10,12,18H,2,11,13-15H2,1H3/b10-9+ |

InChI Key |

OKRAMTAYNCQEMY-MDZDMXLPSA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CO3 |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CO3 |

Origin of Product |

United States |

Biological Activity

The compound (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-(furan-2-yl)prop-2-enamide is a complex organic molecule notable for its diverse functional groups, which include a tetrahydrothiophene ring and an enamide structure. These characteristics suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.48 g/mol. The presence of the dioxidotetrahydrothiophene moiety and the furan ring indicates potential reactivity with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.48 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound may involve several mechanisms:

1. Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, influencing metabolic pathways.

2. Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways, which may lead to altered cellular responses.

3. Protein Modulation: The compound might affect protein functions through covalent modifications or non-covalent interactions, impacting various physiological processes.

Biological Activities

Research has indicated various biological activities associated with similar compounds featuring the dioxidotetrahydrothiophene structure:

Antimicrobial Activity: Compounds with similar frameworks have shown promising antimicrobial properties, suggesting that this compound may exhibit similar effects against bacterial or fungal pathogens.

Anti-inflammatory Effects: Some derivatives have been investigated for their anti-inflammatory properties, indicating potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential: Preliminary studies suggest that compounds containing the tetrahydrothiophene moiety may possess cytotoxic effects against cancer cell lines, marking them as candidates for further anticancer drug development.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds related to this compound. Notable findings include:

Study 1: Anticancer Activity

A study evaluated a series of tetrahydrothiophene derivatives for their cytotoxicity against various cancer cell lines. The results indicated that certain modifications in the structure significantly enhanced anticancer activity, supporting further investigation into this compound's potential in oncology .

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial properties of related compounds. The findings demonstrated effective inhibition of bacterial growth at low concentrations, suggesting that this compound could be explored as a lead compound in developing new antibiotics .

Comparison with Similar Compounds

Key Observations :

- The furan-2-yl moiety introduces a heteroaromatic ring, which may engage in hydrogen bonding or π-π interactions distinct from phenyl or chlorophenyl groups in analogues .

- Sulfone groups in the tetrahydrothiophene ring enhance metabolic stability by resisting oxidation, a feature shared across analogues .

Hypothetical Pharmacological Profiles

While direct activity data for the target compound is unavailable, insights can be drawn from structurally related compounds:

- Kinase Inhibition : Analogues with chlorophenyl substituents (e.g., ) show affinity for tyrosine kinases due to halogen bonding with ATP-binding pockets.

- GPCR Modulation : The furan ring may interact with GPCRs involved in immune or metabolic pathways, as seen in other heterocycle-containing drugs .

- Metabolic Stability : The sulfone group and ethyl substituent likely reduce CYP450-mediated metabolism, extending half-life compared to hydroxy/methoxy-bearing analogues .

Q & A

Basic Research Questions

Q. How can the synthesis of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-(furan-2-yl)prop-2-enamide be optimized for improved yield and purity?

- Methodological Answer : Optimize reaction conditions by adjusting catalyst type (e.g., acid/base catalysts), temperature (controlled stepwise heating), and solvent polarity. For example, highlights the importance of amide bond formation via coupling reagents like EDC/HOBt, while suggests using anhydrous solvents (e.g., DMF or THF) to minimize side reactions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can enhance purity .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry (e.g., E-configuration of the enamide) and substituent positions (e.g., furan and tetrahydrothiophene rings) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNOS) and detects isotopic patterns .

- X-ray Crystallography : For unambiguous confirmation of 3D structure, as demonstrated in for analogous enamide derivatives .

Q. How do the benzyl and tetrahydrothiophene-dioxido groups influence the compound’s chemical reactivity?

- Methodological Answer :

- The benzyl group (4-ethyl substitution) enhances lipophilicity, which can be quantified via logP calculations. Its electron-donating effects stabilize intermediates in nucleophilic acyl substitution reactions .

- The tetrahydrothiophene-dioxido moiety acts as a hydrogen-bond acceptor, influencing solubility in polar aprotic solvents (e.g., DMSO). Its sulfone group can participate in charge-transfer interactions, as shown in for structurally related sulfonamide compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodological Answer :

- Comparative Assay Design : Replicate studies under standardized conditions (e.g., pH, temperature, cell lines) to eliminate variability. For example, highlights discrepancies in IC values due to differences in kinase inhibition assay protocols .

- Orthogonal Validation : Combine biochemical assays (e.g., enzyme inhibition) with cellular viability assays (e.g., MTT) to confirm target-specific effects vs. off-target cytotoxicity .

Q. What computational strategies are recommended to predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the enamide’s furan ring and hydrophobic pockets in target proteins. demonstrates this approach for sulfonamide-containing analogs .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns trajectories to assess conformational flexibility of the tetrahydrothiophene-dioxido group in aqueous environments .

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability without compromising potency?

- Methodological Answer :

- Pro-drug Modifications : Introduce hydrolyzable groups (e.g., ester linkages) at the benzyl position to enhance bioavailability, as seen in for pyrrolidinone derivatives .

- In Vitro Metabolism Assays : Use liver microsomes or CYP450 isoforms to identify metabolic hotspots (e.g., furan ring oxidation). Replace labile groups with bioisosteres (e.g., thiophene instead of furan) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.